
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the molecular formula C5H9ClO2S. It has a molecular weight of 168.64 .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .Applications De Recherche Scientifique
Molecular Structure and Conformational Analysis
- The molecular structure and conformational analysis of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxide and its analogs have been extensively studied. Research demonstrates the significance of axial and equatorial conformers and rotamers in these compounds, which is crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).
Reaction Behavior and Product Formation
- The influence of substituents on the products of oxidation of 4H-thiopyrans, which includes the this compound, has been examined. This research highlights how the degree of substitution affects the nature of the reaction outcome, particularly in terms of oxidation and dehydrogenation processes (Kozhevnikova & Kharchenko, 1985).
Synthesis Techniques
- Innovative synthesis techniques for 4,5-disubstituted 2H-thiopyran 1,1-dioxides, including derivatives of 4-chlorotetrahydro-2H-thiopyran, have been developed. These methods are significant for producing various substituted compounds efficiently (Hatial, Das, Ghosh, & Basak, 2015).
Photoreactivity and Chemical Transformations
- The photochemical behavior and transformation of 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides and related compounds have been a subject of research. This includes studying the regioselective photorearrangement and the formation of various bicyclic stereoisomers, which is crucial for understanding the light-induced chemical behavior of these compounds (Mouradzadegun & Pirelahi, 2001).
Applications in Drug Discovery and Medicinal Chemistry
- The scalable preparation of 4,4-disubstituted six-membered cyclic sulfones, including 4-chlorotetrahydro-2H-thiopyran 1,1-dioxides, plays a crucial role in medicinal chemistry. These compounds serve as valuable structural motifs for drug discovery, highlighting their potential in the development of new pharmaceuticals (Hugelshofer et al., 2021).
Propriétés
IUPAC Name |
4-chlorothiane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXSGDQKRCHSCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

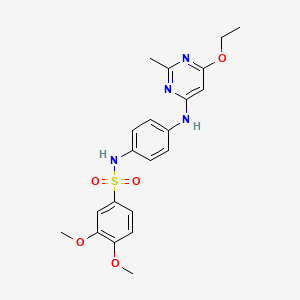

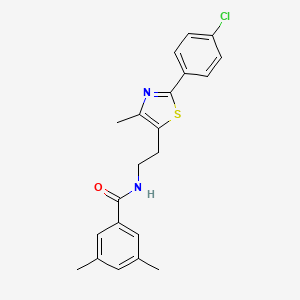
![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)

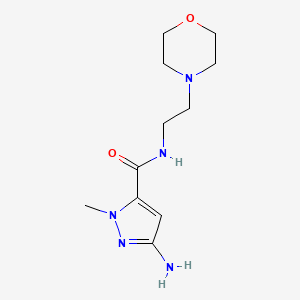
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)
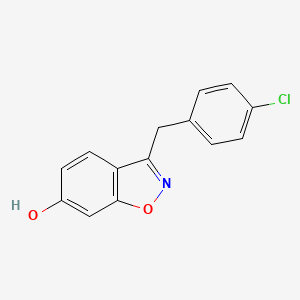
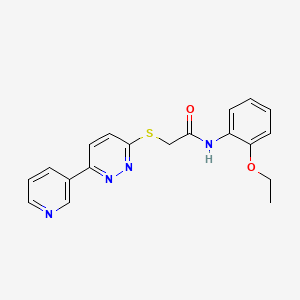
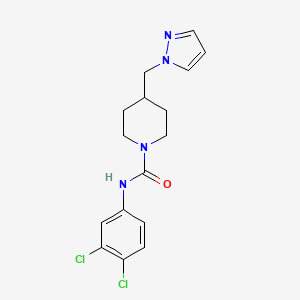
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)


![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)